molecular formula C9H10N4O B1370937 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1146298-57-8

3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1370937
CAS No.: 1146298-57-8
M. Wt: 190.2 g/mol
InChI Key: CSPUSJYYKQLVPO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthetic Routes and Reaction Conditions:

    Diazotization Method: One common method involves the diazotization of 2-amino-N-(2-aminoethyl)benzamide, followed by cyclization to form the triazine ring.

    Photochemical Cyclization: Another method involves the photochemical cyclization of an aryl triazine precursor under visible light (420 nm).

Industrial Production Methods:

    Continuous Flow Synthesis: The photochemical cyclization method can be adapted for industrial production using continuous flow reactors.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced forms, which may have distinct biological activities.

    Substitution: It can undergo substitution reactions, particularly at the aminoethyl group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidized Derivatives: Products include various N-oxides and hydroxylated derivatives.

    Reduced Derivatives: Products include amine-reduced forms.

    Substituted Derivatives: Products include various substituted triazines with different functional groups.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Target of Action

The primary targets of the compound 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for communication between nerve cells.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.

Biochemical Pathways

The action of this compound affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels . This can enhance the transmission of signals in the nervous system, particularly in the brain, which can have various downstream effects depending on the specific neural circuits involved.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine levels in the nervous system . This can lead to enhanced cholinergic transmission, which can have various effects depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Biological Activity

3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound characterized by a triazine ring fused with a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with cholinesterase enzymes and its anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound includes an aminoethyl side chain that enhances its reactivity and biological activity compared to similar compounds. The presence of this functional group is crucial for its interaction with biological targets.

Target Enzymes

The primary targets of this compound are cholinesterase enzymes, specifically:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BuChE)

Mode of Action

This compound acts as an inhibitor of AChE and BuChE, preventing the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling which is vital for various neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity
    • Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, in cytotoxic assays against cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast), it demonstrated significant anticancer effects. The compound's IC50 values were comparable or superior to standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Properties
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. However, specific data on its effectiveness against Gram-positive and Gram-negative bacteria remain limited.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameStructure TypeBiological Activity
3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-oneTriazine + BenzeneAnticancer, Antimicrobial
Benzotriazin-4(3H)-oneTriazineLimited activity
1,2,3-BenzotriazoleTriazoleAntimicrobial

Case Study 1: Anticancer Mechanism

A study investigated the anticancer mechanisms of this compound using various assays:

  • Cell Cycle Analysis : The compound induced G0/G1 phase arrest in cancer cells.
  • Apoptosis Assessment : Increased expression of pro-apoptotic markers (Bax) and decreased expression of anti-apoptotic markers (Bcl-2) were observed.
  • Molecular Docking Studies : These studies suggested strong binding affinity to the active sites of target proteins involved in cancer progression.

Case Study 2: Cholinesterase Inhibition

Research highlighted the compound's efficacy as a cholinesterase inhibitor:

  • Enzyme Inhibition Assays : The compound demonstrated significant inhibition of AChE and BuChE activities in vitro.
  • Neuroprotective Effects : By increasing acetylcholine levels, it showed potential neuroprotective effects in models simulating neurodegenerative diseases.

Properties

IUPAC Name

3-(2-aminoethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-5-6-13-9(14)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPUSJYYKQLVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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